molecular formula C14H16ClN5O B2390322 5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1291835-04-5

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2390322
CAS RN: 1291835-04-5
M. Wt: 305.77
InChI Key: UUYYOBSWYLPAMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting its behavior in different chemical environments .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties

The compound’s triazole ring and chlorophenyl moiety make it an intriguing candidate for cancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as an antiproliferative agent. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .

Anti-Inflammatory Activity

SAR (Structure-Activity Relationship) analysis indicates that introducing the 3-chlorophenyl moiety at site-1 of the pyrazolone ring enhances anti-inflammatory activity . Further investigations are needed to understand its mechanism of action and potential applications in treating inflammatory conditions.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) .

Safety and Hazards

The safety profile of a compound is assessed by looking at its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

5-(3-chloroanilino)-N-cyclopentyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-9-4-3-7-11(8-9)16-13-12(18-20-19-13)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,17,21)(H2,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYOBSWYLPAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-chlorophenyl)amino)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

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